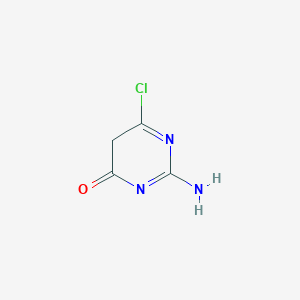
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to have potential applications in various fields of scientific research. In medicine, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been studied for its anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. In agriculture, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been tested as a herbicide and insecticide. In material science, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. Physiologically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce inflammation and pain in animal models. In cancer cells, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to induce apoptosis and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. One direction is the further investigation of its potential applications in medicine, particularly as a treatment for cancer. Another direction is the development of new materials using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide as a building block. Additionally, the optimization of the synthesis method to improve the yield and purity of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide could lead to more efficient production of the compound for future research.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-bromophenylamine with 2-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLMAWJUAAOAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)




![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)